1-(2,3-dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine
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Overview
Description
1-(2,3-Dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a substituted phenyl group and a cyclopenta[c]pyrazole moiety
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclopenta[c]pyrazole moiety: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Attachment of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction.
Substitution on the phenyl ring: The dimethyl groups on the phenyl ring can be introduced through Friedel-Crafts alkylation or other suitable methods.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
The major products formed from these reactions will depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine would depend on its specific interactions with molecular targets. These interactions could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)piperazine: Lacks the cyclopenta[c]pyrazole moiety.
4-({2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine: Lacks the dimethylphenyl group.
1-(2,3-Dimethylphenyl)-4-methylpiperazine: Lacks the cyclopenta[c]pyrazole moiety.
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28N4 |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C20H28N4/c1-15-6-4-9-19(16(15)2)24-12-10-23(11-13-24)14-20-17-7-5-8-18(17)21-22(20)3/h4,6,9H,5,7-8,10-14H2,1-3H3 |
InChI Key |
JJBMLAXXRYJZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C4CCCC4=NN3C)C |
Origin of Product |
United States |
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